1-(3-Aminophenyl)cyclobutane-1-carboxylic acid hydrochloride
Description
1-(3-Aminophenyl)cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-based carboxylic acid derivative featuring a 3-aminophenyl substituent and a hydrochloride salt. These compounds are often used as intermediates in pharmaceutical synthesis due to their rigid cyclobutane cores and functional group diversity.
Properties
IUPAC Name |
1-(3-aminophenyl)cyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11;/h1,3-4,7H,2,5-6,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNSDFASTNGYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminophenylacetic acid with cyclobutanone under acidic conditions to form the cyclobutane ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(3-Aminophenyl)cyclobutane-1-carboxylic acid hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 1-(3-aminophenyl)cyclobutane-1-carboxylic acid hydrochloride with similar compounds:
Key Observations :
- The dimethyl analog (C₇H₁₄ClNO₂ ) exhibits increased steric hindrance, likely reducing reactivity compared to the phenyl-substituted derivative.
- Molecular Weight : The benzyloxy derivative (257.71 g/mol ) has the highest molecular weight due to the bulky benzyl group, while the dimethyl variant (191.65 g/mol ) is lighter.
Biological Activity
1-(3-Aminophenyl)cyclobutane-1-carboxylic acid hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with an amino group and a carboxylic acid functional group. This unique structure allows for diverse interactions with biological molecules, potentially influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds, while the carboxylic acid group may engage in ionic interactions, modulating enzyme activities and receptor functions. Such interactions can lead to various biological effects, including anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of cyclobutane carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 20 µM to 70 µM, indicating moderate antibacterial activity when compared to standard antibiotics like ceftriaxone, which has much lower MIC values .
| Compound | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| This compound | 40 µM | 70 µM |
| Ceftriaxone | 0.1 µM | 4 µM |
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of cyclobutane derivatives. For example, related compounds have been investigated as antagonists for NMDA receptors, which are crucial in synaptic plasticity and memory function. The ability of these compounds to inhibit NMDA receptor activity suggests potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases .
Study on Antimicrobial Properties
A notable study evaluated the antimicrobial efficacy of various cyclobutane derivatives, including this compound. The results demonstrated that these compounds exhibited notable activity against multi-drug resistant strains of bacteria, highlighting their potential as alternative therapeutic agents in an era of increasing antibiotic resistance .
Neuroprotective Effects
Another investigation focused on the neuroprotective properties of cyclobutane derivatives in animal models of neurodegeneration. The study found that administration of these compounds resulted in reduced neuronal loss and improved cognitive function, suggesting their utility in managing conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(3-aminophenyl)cyclobutane-1-carboxylic acid hydrochloride to improve yield and purity?
- Methodological Answer : The synthesis typically involves cyclobutane ring functionalization and subsequent substitution. Key steps include:
- Cyclobutane precursor preparation : Start with a cyclobutane carboxylic acid derivative, such as 1-benzylcyclobutane-1-carboxylic acid, and deprotect the benzyl group under acidic conditions .
- Aminophenyl substitution : Introduce the 3-aminophenyl group via nucleophilic aromatic substitution using a palladium-catalyzed coupling reaction (e.g., Buchwald-Hartwig amination) .
- Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to enhance crystallinity and solubility .
- Optimization Tips : Monitor reaction progress using HPLC with UV detection (λ = 254 nm). Purify intermediates via recrystallization or flash chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>70%) are achievable by controlling reaction temperature (60–80°C) and stoichiometry (1.2 eq. of amine nucleophile) .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR spectroscopy : ¹H and ¹³C NMR to verify cyclobutane ring geometry (e.g., coupling constants for adjacent protons: J = 8–10 Hz) and aromatic substitution patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and salt formation (HCl coordination) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 222.1) .
- FT-IR : Characterize carboxylic acid (C=O stretch ~1700 cm⁻¹) and ammonium chloride (N–H stretch ~2800 cm⁻¹) .
Q. How can researchers assess the aqueous solubility and stability of this compound for in vitro assays?
- Methodological Answer :
- Solubility testing : Prepare serial dilutions in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Measure saturation concentration via UV-Vis spectroscopy (λmax = 260 nm) .
- Stability profiling : Incubate the compound at 25°C and 37°C for 24–72 hours. Monitor degradation using LC-MS; acidic conditions (pH < 3) typically enhance stability due to protonation of the amine group .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?
- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigate via:
- Assay standardization : Use a shared positive control (e.g., known cyclobutane-derived inhibitors) and consistent buffer systems (e.g., 50 mM Tris-HCl, pH 7.5) .
- Impurity profiling : Characterize batches using LC-MS to rule out side products (e.g., over-oxidized cyclobutane rings or unreacted amine precursors) .
- Dose-response validation : Perform IC50 determinations in triplicate across independent labs to confirm reproducibility .
Q. How does the cyclobutane ring’s conformational rigidity influence interactions with biological targets like G-protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model the compound’s binding to GPCRs (e.g., serotonin receptors). The cyclobutane’s restricted rotation may enhance binding entropy by reducing conformational flexibility .
- Structure-activity relationship (SAR) studies : Compare activity of 1-(3-aminophenyl)cyclobutane derivatives against flexible analogs (e.g., cyclohexane or open-chain analogs). Increased potency (>10-fold) in cyclobutane derivatives suggests rigidity improves target engagement .
Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed in preclinical studies?
- Methodological Answer :
- Metabolic stability : Assess hepatic clearance using human liver microsomes. If rapid metabolism is observed (e.g., t1/2 < 30 min), modify the cyclobutane ring with electron-withdrawing groups (e.g., trifluoromethyl) to slow CYP450 oxidation .
- Bioavailability : Conduct oral and IV dosing in rodent models. Low oral bioavailability (<20%) may require formulation with lipid-based carriers or co-administration with P-glycoprotein inhibitors .
Key Considerations for Researchers
- Contradictory Data : Always cross-validate biological results with orthogonal assays (e.g., SPR for binding affinity if enzyme activity is disputed) .
- Synthetic Scalability : Transition from milligram to gram-scale synthesis requires careful optimization of exothermic reactions (e.g., HCl salt formation) to prevent decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
